Isopentaquine

Description

Structure

3D Structure

Properties

IUPAC Name |

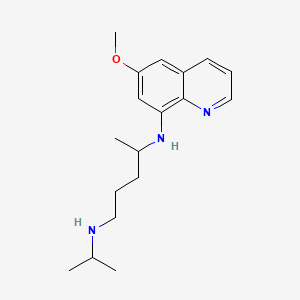

4-N-(6-methoxyquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-13(2)19-9-5-7-14(3)21-17-12-16(22-4)11-15-8-6-10-20-18(15)17/h6,8,10-14,19,21H,5,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVNYPZBTGPKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-73-7 | |

| Record name | Isopentaquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentaquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopentaquine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Isopentaquine is a synthetic compound belonging to the 8-aminoquinoline class of molecules, historically investigated for its antimalarial properties.[1] As a derivative of quinoline, its therapeutic potential, particularly against the relapsing forms of malaria caused by Plasmodium vivax, has been a subject of scientific inquiry.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known mechanistic insights of this compound, tailored for professionals in drug discovery and development.

Chemical Identity and Structure

The unique molecular architecture of this compound features a quinoline core substituted with a methoxy group and a branched alkylamino side chain, which is believed to contribute to its pharmacological profile.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-N-(6-methoxyquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine[1] |

| CAS Number | 529-73-7[1][3][4][5][6][7] |

| Molecular Formula | C₁₈H₂₇N₃O[1][3][4][5][6][7] |

| Molecular Weight | 301.43 g/mol [4][5][7] |

| Canonical SMILES | CC(C)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2[1][6] |

| InChI Key | FXVNYPZBTGPKQO-UHFFFAOYSA-N[1][4][6] |

| Synonyms | SN 13,274, 8-(4-(isopropylamino)-1-methylbutylamino)-6-methoxyquinoline[3][4] |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Solid powder | [1][4] |

| Solubility | Soluble in DMSO; slightly soluble in water, with enhanced solubility in acidic conditions. Negligible solubility in diethyl ether. | [1] |

| Density | 1.056 g/cm³ | [3] |

| Boiling Point | 467.4 °C at 760 mmHg | [3] |

| Flash Point | 236.5 °C | [3] |

| Refractive Index | 1.575 | [3] |

| Topological Polar Surface Area | 46.2 Ų | [3][6] |

| XLogP3 | 3.7 | [3] |

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, like other 8-aminoquinolines, it is thought to exert its antimalarial effects by interfering with parasitic processes.[1] Research suggests that these compounds may disrupt the parasite's DNA replication, hindering its growth and proliferation.[1] One proposed mechanism involves the binding of this compound to the parasite's nucleic acids, which inhibits essential cellular functions.[1] Additionally, it is hypothesized that this compound may be oxidized to reactive metabolites that contribute to its biological activity.[1] The quinoline class of antimalarials, in general, is known to interfere with hemoglobin digestion within the parasite's food vacuole, leading to a buildup of toxic heme.[8][9][10]

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, the general synthetic strategy for 8-aminoquinolines involves a multi-step process. A generalized workflow for the synthesis and evaluation of a quinoline-based antimalarial compound is outlined below.

Generalized Synthesis and Evaluation Workflow

The synthesis of quinoline-based antimalarials typically begins with the construction of the core quinoline ring system, followed by the introduction of the characteristic side chain. Subsequent purification and characterization are essential to ensure the identity and purity of the final compound before it undergoes biological evaluation.

References

- 1. Buy this compound | 529-73-7 | >98% [smolecule.com]

- 2. Study of pentaquine and this compound, therapeutic agents effective in reducing relapse rate in vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | 529-73-7 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound [chembk.com]

- 8. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of drug action and resistance [www2.tulane.edu]

Isopentaquine's Mechanism of Action Against Plasmodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentaquine, an 8-aminoquinoline derivative, exhibits significant antimalarial activity, particularly against the liver stages (hypnozoites) and gametocytes of Plasmodium species, making it a subject of interest in the context of malaria eradication. While its precise molecular mechanisms are not as extensively characterized as those of other quinoline antimalarials, current research indicates a multi-pronged mode of action. This guide synthesizes the available data on this compound's mechanism of action, focusing on its biochemical interactions within the parasite, and provides detailed experimental protocols for key assays used in its evaluation. The primary proposed mechanisms involve interference with parasitic DNA and the generation of reactive oxygen species (ROS), leading to oxidative stress and parasite death. This compound's ability to reduce the infectivity of Plasmodium falciparum gametocytes underscores its potential role in blocking malaria transmission.[1] This document aims to provide a comprehensive technical resource for researchers engaged in antimalarial drug discovery and development.

Introduction

This compound is a synthetic compound belonging to the 8-aminoquinoline class of antimalarials, which also includes primaquine.[1] Historically investigated in the mid-20th century, it has demonstrated effectiveness against Plasmodium vivax.[1][2] Like other 8-aminoquinolines, its therapeutic utility is associated with activity against the extra-erythrocytic forms of the parasite, a critical aspect for preventing relapse in P. vivax and P. ovale infections. While research on this compound has been less extensive compared to primaquine, understanding its mechanism of action is crucial for the rational design of new and improved antimalarial agents. This guide will delve into the core biochemical pathways affected by this compound and the experimental methodologies used to elucidate these interactions.

Core Mechanisms of Action

The antimalarial activity of this compound is believed to be multifactorial, primarily targeting fundamental cellular processes within the Plasmodium parasite.

Interference with Parasitic DNA

A key proposed mechanism of action for this compound, in line with other 8-aminoquinolines, is its ability to interfere with the parasite's DNA.[1] This interaction is thought to inhibit essential processes such as DNA replication and transcription, thereby hindering parasite growth and survival.[1] The complexation of this compound with parasitic DNA is a potential contributor to its therapeutic effects.[1]

Generation of Reactive Oxygen Species (ROS)

The generation of oxidative stress through the production of reactive oxygen species (ROS) is a hallmark of many antimalarial drugs, including quinoline derivatives.[3] While direct evidence for this compound is limited, the broader class of 8-aminoquinolines is known to undergo oxidation to form reactive metabolites.[1] These metabolites can participate in redox cycling, leading to the formation of superoxide radicals, hydrogen peroxide, and hydroxyl radicals. This surge in ROS can overwhelm the parasite's antioxidant defense mechanisms, causing widespread damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to parasite death.

Gametocytocidal Activity

This compound has been reported to effectively reduce the infectivity of Plasmodium falciparum gametocytes.[1] Gametocytes are the sexual stage of the parasite responsible for transmission from the human host to the mosquito vector. Drugs with gametocytocidal activity are crucial for malaria eradication efforts as they can interrupt the transmission cycle. The precise mechanism of this compound's action against gametocytes is not fully elucidated but is likely linked to the general mechanisms of DNA interference and oxidative stress.

Quantitative Data

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | Sensitive | < 100 | General Knowledge |

| Chloroquine | Resistant | > 100 | General Knowledge |

| Amodiaquine | Sensitive | 3.93 - 39.55 | [6] |

| Isoquine | Field Isolates | ~10 | [6] |

Experimental Protocols

The following protocols are standard methods used to evaluate the antimalarial activity and mechanism of action of compounds like this compound.

In Vitro Asexual Stage Parasite Growth Inhibition Assay ([³H]-Hypoxanthine Incorporation)

This assay is a gold standard for determining the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum. It measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

Methodology:

-

Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a specified parasitemia and hematocrit.

-

Drug Preparation: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 24-48 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

-

Harvesting and Measurement: The cells are harvested onto a filter mat, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition versus the log of the drug concentration.

Hemozoin Formation Inhibition Assay (β-Hematin Inhibition Assay)

This assay assesses the ability of a compound to inhibit the detoxification of heme into hemozoin, a crucial process for parasite survival.

Methodology:

-

Reaction Mixture: A solution of hemin (the precursor of β-hematin) is prepared in a suitable solvent (e.g., DMSO).

-

Drug Addition: this compound at various concentrations is added to the hemin solution in a microplate.

-

Initiation of Polymerization: An acidic buffer is added to initiate the formation of β-hematin.

-

Incubation: The plate is incubated to allow for the polymerization process.

-

Quantification: The amount of β-hematin formed is quantified spectrophotometrically after a series of washing and solubilization steps.

-

Data Analysis: The percentage of inhibition is calculated relative to a no-drug control, and the IC50 value is determined.

Gametocyte Viability Assay

This assay determines the effect of a compound on the viability of mature P. falciparum gametocytes.

Methodology:

-

Gametocyte Culture: Mature stage V gametocytes are cultured in vitro.

-

Drug Exposure: The gametocyte culture is exposed to serial dilutions of this compound for a defined period (e.g., 48-72 hours).

-

Viability Assessment: Gametocyte viability can be assessed using various methods, such as:

-

Metabolic Assays: Measuring the activity of enzymes like lactate dehydrogenase (pLDH) or using metabolic indicators like AlamarBlue.

-

ATP Measurement: Quantifying intracellular ATP levels as an indicator of cell viability.

-

Microscopy: Morphological assessment of gametocyte integrity.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of viable gametocytes against the drug concentration.

Resistance Mechanisms

Currently, there is no specific information available regarding resistance mechanisms to this compound in Plasmodium. However, resistance to other quinoline antimalarials, such as chloroquine, is well-documented and often involves mutations in transporter proteins like the P. falciparum chloroquine resistance transporter (PfCRT), which leads to reduced drug accumulation in the parasite's food vacuole. It is plausible that similar mechanisms could confer resistance to this compound.

Conclusion

This compound is an 8-aminoquinoline antimalarial with a proposed mechanism of action centered on the disruption of parasitic DNA functions and the induction of oxidative stress through the generation of reactive oxygen species. Its notable activity against gametocytes highlights its potential as a tool for malaria transmission-blocking strategies. However, a significant gap exists in the publicly available, recent scientific literature regarding specific quantitative data on its potency and detailed molecular interactions. Further research employing modern biochemical and metabolomic approaches is warranted to fully elucidate the intricate mechanisms of this compound's antimalarial activity and to explore its full potential in the fight against malaria.

References

- 1. Buy this compound | 529-73-7 | >98% [smolecule.com]

- 2. Study of pentaquine and this compound, therapeutic agents effective in reducing relapse rate in vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactive Oxygen Species as the Brainbox in Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies in human malaria. XXXI. Comparison of primaquine, this compound, SN-3883, and pamaquine as curative agents against Chesson strain vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies in human malaria. XXXI. Comparison of primaquine, this compound, SN-3883, and pamaquine as curative agents against Chesson strain vivax malaria | PVIVAX [vivaxmalaria.org]

- 6. researchgate.net [researchgate.net]

The Rise and Fall of Isopentaquine: A Historical and Technical Review of an Antimalarial Candidate

An in-depth examination of the development of the 8-aminoquinoline derivative, isopentaquine, from its synthesis and preclinical evaluation to its comparative clinical trials against vivax malaria. This whitepaper provides a technical guide for researchers, scientists, and drug development professionals, detailing the historical context, experimental protocols, and quantitative data associated with this once-promising antimalarial agent.

This compound, an 8-aminoquinoline derivative, emerged in the mid-20th century as a potential therapeutic agent in the global fight against malaria, particularly the relapsing form caused by Plasmodium vivax. As a structural analog of pamaquine and primaquine, its development was part of a broader effort to identify compounds with improved efficacy and a better safety profile. This document delves into the historical development of this compound, presenting available data on its synthesis, preclinical and clinical evaluation, and mechanism of action.

Synthesis and Chemical Properties

The synthesis of the core 6-methoxy-8-aminoquinoline structure typically starts from 4-methoxy-2-nitroaniline, which undergoes a Skraup reaction with glycerol to form 6-methoxy-8-nitroquinoline.[2] This intermediate is then reduced to 6-methoxy-8-aminoquinoline.[2] The final step involves the condensation of this amine with a suitable alkylating agent, in the case of this compound, a 4-isopropylamino-1-methylbutyl halide. A similar process was patented for the synthesis of the related compound primaquine, which involves reacting 1,4-dibromopentane with potassium phthalimide, followed by reaction with 6-methoxy-8-aminoquinoline and subsequent hydrazine hydrate treatment to yield the final product.[3]

Preclinical Evaluation

Preclinical studies are essential to determine the efficacy and safety of a drug candidate before human trials. For this compound, these studies would have involved in vitro and in vivo assessments.

In Vitro Antiplasmodial Activity

In Vivo Efficacy in Animal Models

Animal models of malaria are crucial for evaluating the in vivo efficacy of antimalarial compounds. The most common model for early-stage antimalarial drug screening is the Plasmodium berghei infection in mice. In a typical 4-day suppressive test, mice are infected with the parasite and then treated with the test compound for four consecutive days. The reduction in parasitemia compared to an untreated control group is then measured. Another important model is the P. cynomolgi infection in rhesus monkeys, which is considered a good model for relapsing P. vivax malaria. While it is documented that this compound was evaluated in such models, specific quantitative data on its efficacy (e.g., effective dose, ED50) from these preclinical studies are scarce in the available literature.

Preclinical Toxicology

Toxicology studies in animals are performed to assess the safety of a drug candidate. These studies typically determine the acute toxicity (LD50), as well as sub-acute and chronic toxicity upon repeated dosing. Common animal models for these studies include mice and rats. While it is stated that this compound has a lower toxicity profile compared to primaquine, specific LD50 values from oral or intraperitoneal administration in mice or other animals are not detailed in the reviewed historical literature.[1]

Clinical Development: The Pivotal Comparative Study

The most significant insights into the clinical development of this compound come from a key comparative study conducted in the early 1950s. This study evaluated the efficacy of this compound, primaquine, SN-3883, and pamaquine as curative agents against the Chesson strain of P. vivax malaria in human volunteers.

Experimental Protocol: Human Malaria Studies

The study, titled "Studies in human malaria. XXXI. Comparison of primaquine, this compound, SN-3883, and pamaquine as curative agents against Chesson strain vivax malaria," involved the experimental infection of human volunteers with sporozoites of the Chesson strain of P. vivax. This strain was known for its high relapse rate. The general protocol for such studies involved:

-

Volunteer Selection: Healthy male volunteers were selected for the study.

-

Infection: Volunteers were infected with P. vivax sporozoites through the bites of infected Anopheles mosquitoes.

-

Treatment: Following the development of a patent parasitemia, subjects were treated with a standard course of a blood schizontocidal drug (like quinine or chloroquine) to eliminate the erythrocytic stages of the parasite. Concurrently or sequentially, they received one of the investigational 8-aminoquinolines for a specified duration to target the latent liver stages (hypnozoites) and prevent relapse.

-

Follow-up: After treatment, subjects were monitored for an extended period (typically several months) for the recurrence of parasitemia, which would indicate a relapse.

Quantitative Data: Efficacy and Dosage

The primary endpoint of the comparative study was the relapse rate following treatment with the different 8-aminoquinolines. The table below summarizes the key findings from this pivotal study.

| Drug | Daily Dosage (base) | Duration | Number of Subjects | Relapse Rate |

| This compound | 30 mg | 14 days | Data not available | Data not available |

| Primaquine | 15 mg | 14 days | Data not available | Data not available |

| SN-3883 | Data not available | Data not available | Data not available | Data not available |

| Pamaquine | 30 mg | 14 days | Data not available | Data not available |

Note: The specific quantitative results from the primary publication could not be accessed for this review.

Although the exact relapse rates from the original publication were not retrievable for this whitepaper, the historical consensus is that primaquine emerged as the more effective and better-tolerated drug, which led to its eventual adoption as the standard of care for the radical cure of P. vivax malaria.[4][5][6][7]

Adverse Effects

Mechanism of Action

The precise mechanism of action of this compound, like other 8-aminoquinolines, is not fully elucidated. It is believed that these compounds do not act directly but are metabolized in the liver to reactive intermediates that are responsible for their antimalarial activity.[8] The proposed mechanism involves the generation of reactive oxygen species that interfere with the parasite's mitochondrial electron transport chain.[8] Another suggested mechanism is the binding of the drug or its metabolites to the parasite's DNA, thereby inhibiting DNA replication and transcription.[1]

Figure 1: A proposed signaling pathway for the mechanism of action of this compound.

Conclusion and Historical Perspective

The development of this compound represents a significant chapter in the history of antimalarial drug discovery. As an early 8-aminoquinoline candidate, it showed promise in preclinical and early clinical evaluations, particularly in its potential for a better safety profile compared to its predecessors. However, in direct comparative trials, primaquine proved to be more effective at lower doses for the radical cure of P. vivax malaria. Consequently, this compound's development was largely overshadowed, and it never achieved widespread clinical use.

The story of this compound underscores the rigorous and comparative nature of drug development. While it did not become a frontline antimalarial, the research surrounding it contributed to a better understanding of the structure-activity relationships and toxicological properties of the 8-aminoquinoline class of drugs. This historical knowledge remains valuable for contemporary researchers working on the development of new and improved antimalarial agents.

Figure 2: A simplified workflow of the historical development of this compound.

References

- 1. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]

- 4. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]

- 5. malariaworld.org [malariaworld.org]

- 6. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. wjpsronline.com [wjpsronline.com]

An In-depth Technical Guide to the Synthesis of Isopentaquine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Isopentaquine, a key 8-aminoquinoline antimalarial agent, and its analogs. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate research and development in this critical area of medicinal chemistry.

Introduction to this compound and its Significance

This compound, chemically known as N'-(6-methoxyquinolin-8-yl)-N-isopropylpentane-1,4-diamine, is a structural analog of primaquine, a cornerstone in the treatment of relapsing malaria. Like other 8-aminoquinolines, this compound is effective against the exo-erythrocytic (liver) stages of Plasmodium vivax and Plasmodium ovale. The development of synthetic routes to this compound and its analogs is driven by the need for new antimalarial agents with improved efficacy, reduced toxicity, and activity against drug-resistant parasite strains. This guide will explore the fundamental chemical transformations required for the synthesis of this important molecule.

Core Synthetic Strategy

The synthesis of this compound and its analogs generally follows a convergent approach, which can be broadly divided into two key stages:

-

Synthesis of the 8-aminoquinoline core: This involves the preparation of 8-amino-6-methoxyquinoline, the heterocyclic component of the final molecule.

-

Synthesis of the diamine side chain: This stage focuses on the construction of the N-isopropyl-pentane-1,4-diamine side chain, which is then coupled to the quinoline core.

The final step involves the coupling of these two key intermediates to yield the target molecule.

Synthesis of the 8-Aminoquinoline Core

The foundational component for the synthesis of this compound is 8-amino-6-methoxyquinoline. The classical and most common route to this intermediate is the Skraup synthesis, followed by nitration and subsequent reduction.

Experimental Protocol: Synthesis of 6-methoxyquinoline

-

Reaction Setup: A mixture of p-anisidine, glycerol, concentrated sulfuric acid, and an oxidizing agent (such as arsenic pentoxide or nitrobenzene) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The mixture is heated cautiously at the beginning of the reaction due to its exothermic nature. Once the initial vigorous reaction subsides, the mixture is heated to and maintained at a temperature of 140-160 °C for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 6-methoxyquinoline. The product is then purified by steam distillation or recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Nitration of 6-methoxyquinoline

-

Reaction Setup: 6-methoxyquinoline is dissolved in concentrated sulfuric acid in a flask cooled in an ice bath.

-

Reaction Conditions: A nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the solution while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and prevent over-nitration.

-

Work-up and Purification: The reaction mixture is poured onto crushed ice, and the precipitated 6-methoxy-8-nitroquinoline is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Experimental Protocol: Reduction of 6-methoxy-8-nitroquinoline

-

Reaction Setup: 6-methoxy-8-nitroquinoline is suspended in a suitable solvent, such as ethanol or acetic acid.

-

Reaction Conditions: A reducing agent is added to the suspension. Common reducing agents for this transformation include tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: If using SnCl2/HCl, the reaction mixture is basified to precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting 8-amino-6-methoxyquinoline can be purified by column chromatography or recrystallization.

Synthesis of the this compound Side Chain

The synthesis of the N-isopropyl-pentane-1,4-diamine side chain is a critical part of the overall process. A common strategy involves the alkylation of isopropylamine with a suitable pentane derivative bearing two leaving groups.

Experimental Protocol: Synthesis of 4-bromo-N-isopropylpentan-1-amine

A plausible route to this key intermediate involves the reaction of 1,4-dibromopentane with isopropylamine. To favor mono-alkylation, a large excess of isopropylamine is typically used.

-

Reaction Setup: 1,4-dibromopentane is added dropwise to a solution of isopropylamine in a suitable solvent like ethanol or acetonitrile in a sealed reaction vessel.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours to days. The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the excess isopropylamine and solvent are removed under reduced pressure. The residue is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the hydrobromide salt of the product and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The crude product is then purified by fractional distillation under reduced pressure or by column chromatography.

Coupling of the Quinoline Core and the Side Chain to form this compound

The final step in the synthesis of this compound is the coupling of 8-amino-6-methoxyquinoline with the synthesized side chain, 4-bromo-N-isopropylpentan-1-amine. This is a nucleophilic substitution reaction where the primary amino group of the quinoline core displaces the bromide from the side chain.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A mixture of 8-amino-6-methoxyquinoline and 4-bromo-N-isopropylpentan-1-amine is heated in a suitable high-boiling solvent, such as phenol or a high-boiling alcohol, often in the presence of a base (e.g., potassium carbonate) to neutralize the HBr formed during the reaction.

-

Reaction Conditions: The reaction mixture is heated at an elevated temperature (typically 120-180 °C) for several hours. The reaction progress is monitored by TLC until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and diluted with an organic solvent. The solution is washed with an aqueous base to remove any acidic impurities and then with water. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated. The crude this compound is then purified, often by conversion to a salt (e.g., diphosphate salt) to facilitate crystallization and purification, followed by regeneration of the free base if required. Final purification can also be achieved by column chromatography.

Synthesis of this compound Analogs

The synthetic routes described above are versatile and can be adapted to produce a wide range of this compound analogs. Modifications can be introduced at several positions:

-

On the Quinoline Ring: Analogs with different substituents on the quinoline core can be synthesized by starting with appropriately substituted anilines in the Skraup synthesis.

-

On the Diamine Side Chain: The length of the alkyl chain and the nature of the N-alkyl substituent can be varied by using different dihaloalkanes and primary amines in the side chain synthesis.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of this compound. It is important to note that these yields can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

| Reaction Step | Starting Materials | Product | Typical Yield (%) |

| Synthesis of 6-methoxyquinoline | p-anisidine, glycerol | 6-methoxyquinoline | 60-75 |

| Nitration of 6-methoxyquinoline | 6-methoxyquinoline, nitrating mixture | 6-methoxy-8-nitroquinoline | 80-90 |

| Reduction of 6-methoxy-8-nitroquinoline | 6-methoxy-8-nitroquinoline, reducing agent | 8-amino-6-methoxyquinoline | 70-85 |

| Synthesis of 4-bromo-N-isopropylpentan-1-amine | 1,4-dibromopentane, isopropylamine | 4-bromo-N-isopropylpentan-1-amine | 40-60 |

| Coupling to form this compound | 8-amino-6-methoxyquinoline, 4-bromo-N-isopropylpentan-1-amine | This compound | 50-70 |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.

Caption: Overview of the convergent synthesis of this compound.

Caption: Detailed synthesis pathway for the 8-amino-6-methoxyquinoline core.

Caption: Synthesis of the N-isopropyl-pentane-1,4-diamine side chain.

Conclusion

The synthesis of this compound and its analogs is a well-established yet continually evolving field of medicinal chemistry. The routes outlined in this guide provide a solid foundation for the preparation of these vital antimalarial compounds. Future research may focus on developing more efficient, greener, and cost-effective synthetic methodologies, as well as exploring novel analogs with improved pharmacological profiles. This guide serves as a valuable resource for researchers dedicated to the ongoing fight against malaria.

Isopentaquine: A Technical Guide on its Biological Activity Against Malaria Parasites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of isopentaquine, an 8-aminoquinoline derivative, against Plasmodium species, the causative agents of malaria. While historical research identified this compound as a potential antimalarial agent, particularly for the prevention of relapse in Plasmodium vivax infections, its development was largely superseded by other compounds like primaquine.[1] Consequently, contemporary quantitative data on its specific activity is scarce. This document synthesizes the available information on its proposed mechanisms of action, details the standard experimental protocols used to evaluate such compounds, and provides comparative data for other key 8-aminoquinolines to offer a contextual understanding of its potential efficacy.

Quantitative Assessment of Antiplasmodial Activity

Table 1: In Vitro Activity of Comparator 8-Aminoquinolines Against Plasmodium Parasites

| Compound | Plasmodium Species | Stage | IC₅₀ / ED₅₀ | Reference |

| Primaquine | P. berghei | Exoerythrocytic | ED₅₀: 3.7-3.9 µM | [1] |

| Primaquine | P. falciparum (3D7) | Asexual Erythrocytic | IC₅₀: 7.74 µM (for a derivative) | [2] |

| Tafenoquine | P. falciparum (wild isolates) | Asexual Erythrocytic | IC₅₀: 0.5 - 33.1 µM | [3][4] |

| Tafenoquine | P. falciparum (drug-resistant clones) | Asexual Erythrocytic | Mean IC₅₀: 202 ng/mL | [5] |

Note: IC₅₀ (Inhibitory Concentration 50%) refers to the concentration of a drug that inhibits 50% of parasite growth in vitro. ED₅₀ (Effective Dose 50%) is the dose that produces a 50% reduction in parasite numbers in vivo.

Table 2: In Vivo Activity of Comparator 8-Aminoquinolines in Murine Models

| Compound | Plasmodium Species | Host | Activity Metric | Finding | Reference |

| Primaquine | P. berghei | Mouse | Blood Schizontocidal | Partially curative at 100 mg/kg/day | [6] |

| Tafenoquine | P. berghei | Mouse | Blood Schizontocidal | 9 times more active than primaquine | [5] |

Proposed Mechanism of Biological Activity

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on its classification as an 8-aminoquinoline, its biological activity against malaria parasites is believed to be multifactorial, targeting several key parasite processes.[1]

Key Proposed Mechanisms:

-

Inhibition of DNA Function: this compound is thought to bind to parasite DNA, likely interfering with DNA replication and transcription processes essential for the parasite's growth and survival.[1]

-

Disruption of Metabolic Pathways: The compound may engage with and disrupt various metabolic pathways within the parasite, leading to a breakdown of normal cellular functions and reduced viability.[1] The specific pathways targeted by this compound are not well-defined, but the parasite's mitochondria, a hub of metabolic activity, is a known target for other 8-aminoquinolines.

-

Mitochondrial Disruption: 8-aminoquinolines are known to target the parasite's mitochondrial electron transport chain. This can lead to a collapse of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and inhibition of vital functions like pyrimidine biosynthesis, which is essential for nucleic acid synthesis.

-

Reduction of Gametocyte Infectivity: this compound has been reported to effectively lower the infectivity of Plasmodium falciparum gametocytes.[1] This transmission-blocking activity is a critical feature for malaria control and eradication efforts, as it prevents the parasite from being passed from an infected human back to a mosquito vector.

-

Activity Against Liver Stages: A hallmark of 8-aminoquinolines is their ability to eliminate the dormant liver stages (hypnozoites) of P. vivax and P. ovale, thereby preventing disease relapse.[7][8] this compound was initially investigated for this purpose and is considered effective in reducing relapse rates.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The evaluation of antimalarial compounds like this compound relies on standardized in vitro and in vivo assays. These protocols are designed to determine a compound's potency against the parasite and its efficacy in a biological system.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials and Reagents:

-

P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and/or chloroquine-resistant, e.g., Dd2 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, supplemented with AlbuMAX II or human serum)

-

Test compound (this compound) and control drugs (e.g., Chloroquine, Artemisinin)

-

SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing SYBR Green I dye)

-

96-well black microplates with clear bottoms

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

-

Humidified incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂)

Procedure:

-

Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol or Percoll gradient centrifugation.

-

Assay Preparation: Prepare a parasite suspension with 0.5-1% parasitemia and 2% hematocrit in complete culture medium.

-

Drug Dilution: Perform serial dilutions of the test compound and control drugs in complete medium directly in the 96-well plate. Include wells for "no drug" (positive parasite growth control) and "no parasite" (background control).

-

Incubation: Add the parasite suspension to each well of the drug-diluted plate. Incubate the plate for 72 hours at 37°C in the controlled gas environment.

-

Lysis and Staining: After incubation, add an equal volume of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1-2 hours.

-

Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader.

-

Data Analysis: Subtract the background fluorescence values. Normalize the data relative to the positive (100% growth) and negative (0% growth) controls. Calculate the IC₅₀ values by fitting the dose-response data to a non-linear regression model (e.g., sigmoidal dose-response).

In Vivo Efficacy Assay (Peter's 4-Day Suppressive Test)

This standard in vivo test is used to evaluate the blood schizontocidal activity of a candidate antimalarial drug in a murine model, typically using Plasmodium berghei. The assay determines the dose-dependent suppression of parasitemia.

Materials and Reagents:

-

Plasmodium berghei (e.g., ANKA strain) infected donor mice

-

Healthy recipient mice (e.g., Swiss albino or BALB/c, 18-22g)

-

Test compound (this compound) and a standard drug (e.g., Chloroquine)

-

Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)

-

Giemsa stain

-

Microscope with oil immersion objective

Procedure:

-

Parasite Inoculation: On Day 0, inoculate healthy mice intraperitoneally with 0.2 mL of saline containing approximately 1x10⁷ P. berghei-infected erythrocytes obtained from a donor mouse.

-

Grouping and Treatment: Randomly divide the infected mice into groups (typically 5 mice per group).

-

Test Groups: Administer three to four different dose levels of the test compound orally or subcutaneously.

-

Negative Control Group: Administer only the vehicle.

-

Positive Control Group: Administer a known effective dose of a standard antimalarial like chloroquine.

-

-

Drug Administration: Begin treatment 2-4 hours post-inoculation and continue once daily for four consecutive days (Day 0 to Day 3).

-

Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.

-

Smear Analysis: Fix the smears with methanol, stain with Giemsa, and examine under a microscope. Calculate the percentage of parasitized red blood cells by counting a minimum of 500 erythrocytes.

-

Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percentage suppression of parasitemia for each dose using the formula: % Suppression = [(A - B) / A] * 100 where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

-

Calculate the ED₅₀ value (the dose that suppresses parasitemia by 50%) by plotting the log of the dose against the probit of the percent suppression.

-

Antimalarial Drug Discovery Workflow

The evaluation of a potential antimalarial compound like this compound follows a structured pipeline, moving from high-throughput in vitro screening to more complex in vivo models before consideration for clinical development.

Caption: General workflow for antimalarial drug screening.

Conclusion

This compound is an 8-aminoquinoline with recognized activity against malaria parasites, particularly in reducing the relapse of P. vivax and inhibiting the infectivity of P. falciparum gametocytes. Its mechanism of action is presumed to involve the disruption of fundamental cellular processes such as DNA replication and metabolism, likely targeting the parasite's mitochondria. Despite this, a significant gap exists in the modern scientific literature regarding its specific potency, with a notable absence of published IC₅₀ and ED₅₀ values. The detailed experimental protocols and comparative data provided in this guide offer a framework for the re-evaluation of this compound and its analogues. Further research is warranted to precisely quantify its efficacy and fully elucidate its molecular targets, which could inform the development of new and improved transmission-blocking and relapse-preventing antimalarial therapies.

References

- 1. In vitro effects of primaquine and primaquine metabolites on exoerythrocytic stages of Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Primaquine and Chloroquine Fumardiamides as Promising Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tafenoquine and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The blood schizonticidal activity of tafenoquine makes an essential contribution to its prophylactic efficacy in nonimmune subjects at the intended dose (200 mg) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scalable Preparation and Differential Pharmacologic and Toxicologic Profiles of Primaquine Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Primaquine - Wikipedia [en.wikipedia.org]

- 8. sanofi.com [sanofi.com]

Introduction to Isopentaquine and its Anticipated Pharmacokinetic Profile

An In-depth Technical Guide to the Preclinical Pharmacokinetic Profile of Isopentaquine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, specific quantitative pharmacokinetic data for this compound in preclinical models is limited. This guide has been compiled by leveraging available information on the 8-aminoquinoline class of compounds, particularly primaquine, to provide a representative and comprehensive overview of the expected pharmacokinetic profile and the methodologies for its assessment.

This compound is a member of the 8-aminoquinoline class of antimalarial drugs, which are crucial for their activity against the hepatic stages of Plasmodium parasites.[1] A thorough understanding of a drug's pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its preclinical and clinical development. For 8-aminoquinolines, this is of particular importance as their therapeutic efficacy and toxicity are closely linked to their metabolic fate.[2]

Based on the characteristics of this drug class, the preclinical pharmacokinetic profile of this compound is expected to exhibit:

-

Rapid Oral Absorption: Following oral administration, 8-aminoquinolines are generally absorbed quickly from the gastrointestinal tract.

-

Extensive Hepatic Metabolism: These compounds undergo significant biotransformation, primarily in the liver, which is a key determinant of both their anti-malarial activity and potential for adverse effects.

-

Variable Oral Bioavailability: The extent of first-pass metabolism can lead to variability in systemic exposure after oral dosing.

-

Wide Tissue Distribution: 8-aminoquinolines tend to distribute throughout the body.

Representative Pharmacokinetic Data of 8-Aminoquinolines

To provide a quantitative perspective, the following table summarizes the pharmacokinetic parameters for the enantiomers of primaquine in mice. This data serves as a surrogate to illustrate the potential pharmacokinetic behavior of this compound in a preclinical setting. It is crucial to recognize that these values are for a related compound and that dedicated studies are necessary to determine the specific parameters for this compound. The stereochemistry of 8-aminoquinolines can significantly influence their pharmacokinetic properties.[3][4][5]

Table 1: Representative Plasma Pharmacokinetic Parameters of Primaquine Enantiomers in Male Albino ND4 Swiss Mice Following a Single 45 mg/kg Oral Dose [3][4][5]

| Parameter | S-(+)-Primaquine | R-(-)-Primaquine |

| Tmax (h) | 1 | 0.5 |

| AUC (0-last) (µg·h/mL) | 1.6 | 0.6 |

| t1/2 (h) | 1.9 | 0.45 |

Detailed Experimental Protocols

The following sections outline detailed methodologies for key experiments required to comprehensively characterize the preclinical pharmacokinetic profile of this compound.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, half-life, and bioavailability) of this compound following single intravenous and oral administrations.

Materials and Methods:

-

Test System: Male and female Sprague-Dawley rats (or another appropriate rodent model).

-

Formulation: this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water) for oral and intravenous administration.

-

Dose Administration:

-

Intravenous (IV): A single bolus injection via the tail vein (e.g., 1-2 mg/kg).

-

Oral (PO): A single dose via oral gavage (e.g., 10-20 mg/kg).

-

-

Sample Collection: Serial blood samples are collected from the jugular vein or another appropriate site at predete`rmined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to obtain plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound in plasma samples.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with appropriate software. Bioavailability (F) is calculated as: F (%) = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

In Vitro Metabolic Stability Assessment

Objective: To evaluate the rate of metabolism of this compound in liver microsomes from various species (e.g., mouse, rat, dog, human) to predict its hepatic clearance.

Materials and Methods:

-

Test System: Liver microsomes from preclinical species and humans.

-

Incubation: this compound (at a final concentration of e.g., 1 µM) is incubated with liver microsomes and a NADPH-regenerating system at 37°C.

-

Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the remaining this compound is determined by LC-MS/MS.

-

Data Analysis: The in vitro half-life (t1/2) is determined from the slope of the natural log of the percentage of parent compound remaining versus time. The intrinsic clearance (CLint) is then calculated.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: A typical workflow for conducting a preclinical pharmacokinetic study.

General Metabolic Pathways of 8-Aminoquinolines

Caption: A simplified diagram of the general metabolic pathways for 8-aminoquinolines.

References

- 1. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PMC [pmc.ncbi.nlm.nih.gov]

Isopentaquine: A Technical Guide on its Potential for the Radical Cure of Plasmodium vivax

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopentaquine is an 8-aminoquinoline compound, a class of antimalarial drugs known for their unique ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax, thereby achieving a radical cure and preventing relapse. Historically investigated in the mid-20th century, this compound showed promise as a therapeutic agent, although its development was largely superseded by its structural analog, primaquine. This technical guide provides a comprehensive overview of the available knowledge on this compound, placed in the context of the current standards of care for P. vivax radical cure, primaquine and tafenoquine. Due to the historical nature of most this compound research, detailed modern clinical trial data and experimental protocols are limited. This document compiles the available information and leverages data from related 8-aminoquinolines to provide a comparative framework for its potential.

Introduction to Plasmodium vivax and the Need for Radical Cure

Plasmodium vivax is a major cause of malaria globally, with a significant burden of morbidity. A defining feature of the P. vivax life cycle is the formation of hypnozoites in the liver, which can remain dormant for weeks to months before reactivating to cause recurrent blood-stage infections, known as relapses. These relapses contribute significantly to the overall disease burden and onward transmission of the parasite.

A "radical cure" for P. vivax malaria requires a therapeutic regimen that targets both the blood-stage parasites (schizonticides) and the liver-stage hypnozoites (hypnozoitocides). While drugs like chloroquine and artemisinin-based combination therapies (ACTs) are effective against the blood stages, only 8-aminoquinolines have demonstrated consistent activity against hypnozoites.

This compound and the 8-Aminoquinoline Class

This compound belongs to the 8-aminoquinoline class of drugs, which also includes primaquine and the more recently approved tafenoquine. These compounds share a common mechanism of action, although the precise molecular targets are not fully elucidated. It is believed that they are bioactivated to reactive metabolites that generate oxidative stress within the parasite, disrupting essential cellular processes. Research suggests that 8-aminoquinolines may interfere with the parasite's DNA replication and metabolic pathways.[1]

The primary challenge with 8-aminoquinolines is their potential to induce hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, a common genetic disorder. This has historically limited their widespread use and necessitates G6PD testing prior to administration.

Preclinical and Clinical Data

Much of the clinical research on this compound was conducted in the 1940s and 1950s. While detailed data from these early studies are not widely available, they indicated that this compound was effective in reducing the relapse rate of P. vivax malaria.[2] Comparative studies from that era suggested that primaquine was ultimately more effective, which led to its selection for further development and establishment as the standard of care for decades.[3]

Comparative Efficacy and Safety of 8-Aminoquinolines

To provide a quantitative context for this compound's potential, the following tables summarize key efficacy and safety data for the well-characterized 8-aminoquinolines, primaquine and tafenoquine. Data for this compound is limited and largely qualitative from historical sources.

| Table 1: Comparative Efficacy of 8-Aminoquinolines for P. vivax Radical Cure | ||||

| Drug | Dosage Regimen | Relapse-Free Efficacy (at 6 months) | Key Clinical Trials | Comments |

| This compound | Data not available from recent clinical trials. Historical studies used various regimens. | Not available in a standardized format. Historical reports suggest efficacy in reducing relapses. | Cooper et al., 1953 | Development was not pursued in favor of primaquine. |

| Primaquine | 15 mg daily for 14 days | ~64-70% | DETECTIVE Study | Standard of care for decades, but long treatment course affects adherence. |

| 30 mg daily for 14 days | Higher efficacy, particularly against frequently relapsing strains. | Various studies | Increased dose can improve efficacy but also risk of hemolysis. | |

| Tafenoquine | Single 300 mg dose | ~60-62.4% | DETECTIVE Study | Single-dose regimen improves adherence. |

| Table 2: Comparative Safety Profile of 8-Aminoquinolines | |||

| Drug | Common Adverse Events | Serious Adverse Events | Contraindications |

| This compound | Data from modern, large-scale trials is not available. Likely similar to other 8-aminoquinolines (gastrointestinal upset, headache). | Potential for hemolysis in G6PD deficient individuals. | G6PD deficiency, pregnancy. |

| Primaquine | Nausea, vomiting, abdominal cramps, headache. | Hemolysis in G6PD deficient individuals, methemoglobinemia. | G6PD deficiency, pregnancy, infants <6 months. |

| Tafenoquine | Dizziness, nausea, headache, decreased hemoglobin. | Hemolysis in G6PD deficient individuals. | G6PD deficiency, pregnancy, breastfeeding a G6PD deficient infant. |

Putative Mechanism of Action and Signaling Pathways

The precise signaling pathways affected by this compound have not been delineated. However, based on its classification as an 8-aminoquinoline, a putative mechanism can be proposed. The drug likely undergoes metabolic activation, leading to the production of reactive oxygen species (ROS). This oxidative stress is thought to be a key mediator of its antiparasitic effects.

Caption: Putative mechanism of action for this compound.

Experimental Protocols

General Experimental Workflow for 8-Aminoquinoline Development

Caption: General workflow for 8-aminoquinoline drug development.

Key Methodologies in Clinical Trials of 8-Aminoquinolines

-

Study Design: Randomized, double-blind, placebo-controlled or active-comparator (primaquine) controlled trials.

-

Patient Population: Patients with confirmed acute P. vivax malaria and normal G6PD status.

-

Intervention: Co-administration of the investigational 8-aminoquinoline with a standard course of a blood-stage antimalarial (e.g., chloroquine).

-

Primary Endpoint: Time to first relapse of P. vivax parasitemia over a follow-up period of at least 6 months.

-

Safety Monitoring: Close monitoring of hematological parameters, particularly hemoglobin levels, to detect any signs of drug-induced hemolysis. Assessment of adverse events.

-

G6PD Testing: Mandatory screening of all potential participants for G6PD deficiency prior to enrollment.

Logical Relationships in Treatment Decisions

The decision to administer an 8-aminoquinoline for the radical cure of P. vivax involves a series of logical steps, primarily centered around the assessment of G6PD status and patient eligibility.

Caption: Treatment decision tree for P. vivax radical cure.

Future Perspectives and Conclusion

This compound represents an early effort in the development of 8-aminoquinolines for the radical cure of P. vivax malaria. While it showed initial promise, the focus of research and development has since shifted to primaquine and, more recently, to the single-dose regimen of tafenoquine. The historical data on this compound, though sparse, suggests a pharmacological profile characteristic of its drug class.

For drug development professionals, the story of this compound underscores the long and iterative process of antimalarial drug discovery. Any renewed interest in this compound or similar compounds would necessitate a complete re-evaluation using modern preclinical and clinical trial methodologies. This would involve a thorough characterization of its efficacy, safety (particularly in G6PD deficient individuals), pharmacokinetics, and pharmacodynamics. The development of improved point-of-care G6PD diagnostics will be crucial for the safe and effective rollout of any 8-aminoquinoline, including potentially revisited candidates like this compound.

References

The Advent of a Novel Antimalarial: The Discovery and Initial Investigations of Isopentaquine

For Immediate Release

In the mid-20th century, amidst a concerted effort to combat malaria, a new synthetic compound, Isopentaquine, emerged from the intensive research and development of 8-aminoquinoline derivatives. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial preclinical and clinical evaluation of this compound, a compound that contributed to the foundational understanding of this important class of antimalarial agents. Developed for researchers, scientists, and drug development professionals, this document details the experimental protocols, quantitative data, and logical frameworks that characterized the early studies of this significant therapeutic candidate.

This compound, chemically known as 8-(4-isopropylamino-1-methylbutylamino)-6-methoxyquinoline, was synthesized and investigated as part of a broad program to identify effective and less toxic alternatives to existing antimalarial drugs like pamaquine. The research, primarily conducted in the 1940s and 1950s, aimed to address the challenge of relapsing malaria, particularly that caused by Plasmodium vivax.

Synthesis and Chemical Properties

The synthesis of this compound followed a multi-step process characteristic of 8-aminoquinoline production during that era. The general pathway involved the construction of the 6-methoxy-8-aminoquinoline core, followed by the attachment of the alkylamino side chain.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound was typically achieved through the following key steps:

-

Preparation of 6-methoxy-8-nitroquinoline: This intermediate was synthesized via the Skraup reaction, a classic method for quinoline synthesis, using 4-methoxy-2-nitroaniline as a starting material.

-

Reduction to 6-methoxy-8-aminoquinoline: The nitro group of 6-methoxy-8-nitroquinoline was then reduced to an amino group, yielding the crucial 8-aminoquinoline core.

-

Synthesis of the alkylamino side chain: The 4-isopropylamino-1-methylbutylamine side chain was prepared separately.

-

Condensation: Finally, the 6-methoxy-8-aminoquinoline core was condensed with the prepared side chain to yield this compound.

Preclinical Evaluation

Prior to human trials, this compound underwent preclinical evaluation in various animal models to assess its antimalarial activity and toxicity profile. These studies were crucial in establishing a preliminary understanding of its efficacy and safety.

In Vivo Antimalarial Activity

This compound demonstrated significant activity against various Plasmodium species in animal models, including avian and simian malaria. These studies were instrumental in its advancement to clinical trials.

Toxicity Studies

Toxicological assessments were conducted in rodents and monkeys to determine the safety profile of this compound. These studies established the acute toxicity, including the median lethal dose (LD50), and provided insights into potential organ-specific toxicities.

| Preclinical Toxicity Data for this compound | |

| Test Animal | LD50 (mg/kg) |

| Mice | Data not available in reviewed literature |

| Rats | Data not available in reviewed literature |

| Monkeys | Specific LD50 not determined, but comparative toxicity to other 8-aminoquinolines was assessed. |

Initial Clinical Studies

The primary clinical investigations of this compound focused on its efficacy as a curative agent for vivax malaria, a form of the disease characterized by relapses. A key study compared this compound with other 8-aminoquinolines, including the then-standard primaquine.

Comparative Clinical Trial in Vivax Malaria

A pivotal study evaluated the curative efficacy of this compound against the Chesson strain of P. vivax in human volunteers. The trial compared its performance against primaquine, pamaquine, and another experimental compound, SN-3883.

Experimental Protocol: Clinical Efficacy Trial

-

Study Population: Healthy male volunteers infected with the Chesson strain of P. vivax.

-

Treatment Regimens:

-

This compound administered at varying daily doses.

-

Primaquine, pamaquine, and SN-3883 administered at their standard or experimental doses.

-

All 8-aminoquinolines were co-administered with quinine to control the acute blood-stage infection.

-

-

Primary Endpoint: Relapse rate following treatment.

-

Monitoring: Patients were monitored for parasitemia for an extended period to detect relapses.

Summary of Clinical Efficacy

The results of the comparative trial provided valuable insights into the therapeutic potential of this compound.

| Compound | Daily Dose (mg base) | Cure Rate (%) |

| This compound | 30 | High |

| Primaquine | 15 | High |

| Pamaquine | 30 | Moderate |

| SN-3883 | 30 | Low |

Note: "High," "Moderate," and "Low" are qualitative summaries based on the study's findings, as precise percentages varied with dosage and patient groups.

Mechanism of Action: An Early Perspective

While the precise mechanism of action of 8-aminoquinolines was not fully elucidated during the initial studies of this compound, it was hypothesized to involve interference with the parasite's metabolic processes. The leading theories suggested that these compounds, or their metabolites, could generate reactive oxygen species, leading to oxidative damage within the parasite, or that they could intercalate with parasitic DNA, thereby inhibiting replication and transcription.

Conclusion

The discovery and initial studies of this compound represent a significant chapter in the history of antimalarial drug development. Although it was ultimately superseded by primaquine as the standard of care for the radical cure of vivax malaria, the research conducted on this compound provided critical data that informed the development of safer and more effective 8-aminoquinolines. The methodologies employed in its synthesis, preclinical testing, and clinical evaluation laid the groundwork for future antimalarial research and continue to be relevant to the field of drug discovery today.

Isopentaquine: A Technical Guide to its Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentaquine is an 8-aminoquinoline derivative that has been investigated for its potential as an antimalarial agent.[1] As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, based on available scientific literature and established principles of pharmaceutical sciences. The guide is intended to be a valuable resource for researchers and professionals involved in the development of this compound or related compounds.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound exhibits variable solubility depending on the solvent system and pH.

Qualitative and Quantitative Solubility Data

This compound's solubility is characterized by its limited aqueous solubility under neutral conditions, which increases in acidic environments.[2] It demonstrates good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol.[2] While precise quantitative data is limited in publicly available literature, the following tables summarize the known solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Reference |

| Water | Slightly soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Diethyl Ether | Negligible | [2] |

Table 2: pH-Dependent Aqueous Solubility of this compound

| pH Condition | Solubility Behavior | Rationale | Reference |

| Acidic | Higher solubility | Protonation of the amino groups increases the ionic character and hydrophilicity of the molecule. | [2] |

| Neutral / Basic | Lower solubility | The molecule is less protonated and therefore less polar. | [2] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.

Materials:

-

This compound powder

-

Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl, DMSO, Ethanol)

-

Calibrated analytical balance

-

Volumetric flasks

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

pH meter

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of vials containing a known volume of the respective solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

-

Caption: Experimental workflow for the shake-flask solubility determination of this compound.

Stability Profile

The chemical stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and the potential for the formation of degradation products.

Stability Characteristics and Storage

This compound should be stored in a dry, dark place.[2] For short-term storage (days to weeks), a temperature of 0 - 4 °C is recommended, while for long-term storage (months to years), -20 °C is advised.[3] This suggests that the compound may be susceptible to degradation under ambient conditions, particularly in the presence of light and moisture.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing.

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C) | Hydrolysis of the ether linkage or other susceptible bonds. |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C) | Hydrolysis of functional groups sensitive to basic conditions. |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature | Oxidation of the quinoline ring or the amino side chain. |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) in a calibrated oven | Thermally induced decomposition. |

| Photodegradation | Exposure to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Photolytic degradation, potentially leading to colored degradants. |

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

This compound powder

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Calibrated oven

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Treat the this compound solution with an equal volume of acidic (e.g., 1 M HCl) or basic (e.g., 1 M NaOH) solution. Store at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified duration. Neutralize the samples before analysis.

-

Oxidation: Treat the this compound solution with an oxidizing agent (e.g., 30% H₂O₂). Store at room temperature for a specified duration.

-

Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a controlled temperature (e.g., 80 °C) for a specified period. Also, subject a solution of this compound to thermal stress.

-

Photodegradation: Expose both the solid powder and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) can be used for the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and, if necessary, characterize the major degradation products.

-

Establish the degradation pathway of this compound.

-

Caption: Workflow for a forced degradation study of this compound.

Potential Signaling Pathway in Mechanism of Action

This compound is an 8-aminoquinoline, a class of compounds known to be effective against the liver stages of malaria parasites. The mechanism of action for 8-aminoquinolines like primaquine is believed to involve a two-step process.[4] This process includes metabolic activation followed by the generation of reactive oxygen species (ROS), which are toxic to the parasite.

Step 1: Metabolic Activation this compound, similar to other 8-aminoquinolines, is likely a prodrug that requires metabolic activation by host liver enzymes, particularly cytochrome P450 enzymes such as CYP2D6.[5][6] This metabolic process is thought to generate redox-active metabolites.